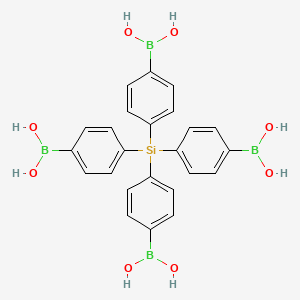

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis-(9CI)

Vue d'ensemble

Description

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis-(9CI) is a type of boronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom with one alkyl substituent and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are known for their unique properties as mild organic Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .Physical and Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have a pKa of 9, but they can form tetrahedral boronate complexes with a pKa of 7 .Applications De Recherche Scientifique

Synthesis and Reactivity

Tetrakis(dialkoxyboryl)silanes, including derivatives similar to the boronic acid , have been synthesized from silicon tetrachloride, lithium, and dimethoxyboron chloride. These compounds demonstrate a high susceptibility to oxidative or hydrolytic cleavage while being stable enough to survive transesterification processes. This reactivity allows for their use in creating complex molecular structures and in materials science applications (Wilcsek, Matteson, & Douglas, 1976).

Drug Delivery Systems

Research has explored the utility of boronic acids in biomedical applications, specifically in drug delivery systems. A polymeric carrier has been developed to encapsulate boronic acid-containing drugs, demonstrating superior pharmacokinetics and targeted drug release capabilities. This approach enhances the antitumor efficacy and reduces the side effects of drugs like bortezomib, a boronic acid derivative used in chemotherapy (Kim, Suzuki, & Nagasaki, 2020).

Environmental Applications

Boronic acids are applied in environmental science, notably in the development of CO2-capturing materials. Highly selective CO2-capturing polymeric organic networks (PONs) have been synthesized using boronic acids, demonstrating potential for practical use in ambient conditions. These materials offer a promising approach to mitigating the greenhouse effect by capturing CO2 selectively over other gases like CH4 and H2 (Jeon et al., 2012).

Polymer Chemistry

The incorporation of boronic acid derivatives into polymers has been investigated for creating functional materials. For instance, the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters has been reported, enabling the production of boronic acid-containing polymers with potential applications in sensing and materials science (D'Hooge et al., 2008).

Flame Retardancy

Boronic acid-modified materials have been studied for their flame retardant properties. Simple green synthesis methods have been developed for boron-containing siloxane copolymers, offering environmentally-safe, non-halogenated alternatives for traditional flame retardant polymers. These materials exhibit improved thermal stability and flame retardancy, highlighting their potential in safety-critical applications (Mosurkal et al., 2011).

Mécanisme D'action

The unique feature of boronic acids is that they are capable of forming reversible covalent complexes with molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . This property makes them useful in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

Orientations Futures

In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . The recent approval of the anti-cancer agent Velcade®, the first boronic acid-containing drug commercialized, further confirms the new status of boronic acids as an important class of compounds . This suggests that there is potential for more extensive studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .

Propriétés

IUPAC Name |

[4-tris(4-boronophenyl)silylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B4O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16,29-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUQFWOCVLJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B4O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide](/img/structure/B3142125.png)